![molecular formula C10H7F3O2 B067723 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde CAS No. 183800-94-4](/img/structure/B67723.png)
3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde
Overview
Description
“3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde” is a chemical compound with the molecular formula C10H7F3O2 and a molecular weight of 216.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde” consists of a benzene ring substituted with a trifluoromethoxy group and an acrylaldehyde group .Physical And Chemical Properties Analysis
“3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde” should be stored sealed in a dry environment at 2-8°C . Unfortunately, the boiling point is not available .Scientific Research Applications
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds, such as 4-(Trifluoromethoxy)cinnamic aldehyde, is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . However, several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
Neuroprotective Effects
Cinnamic aldehyde, a key flavor compound in cinnamon essential oil, has been identified as an anti-oxidant, anti-angiogenic, and anti-inflammatory material . Recently, the neuroprotective effects of cinnamic aldehyde have been reported in various neurodegenerative disorders, including Parkinson’s disease (PD) . This suggests that 4-(Trifluoromethoxy)cinnamic aldehyde could potentially have similar effects.
Anodic Materials for Electrochromic Devices
4-(Trifluoromethoxy)phenyl-containing polymers have been synthesized electrochemically and their electrochromic behaviors have been characterized . The introduction of electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels . These polymers show promise as anodic materials for electrochromic devices .
Inhibitory Effects on Fungi
Cinnamaldehyde, one of the most active components in cinnamon essential oil, has a significant inhibitory effect on fungi at very low concentrations . Given the structural similarity, 4-(Trifluoromethoxy)cinnamic aldehyde could potentially exhibit similar antifungal properties.
Degradation of Mycotoxins
Cinnamaldehyde has been found to have a certain degree of degradation of mycotoxins . This suggests that 4-(Trifluoromethoxy)cinnamic aldehyde could potentially be used in the degradation of mycotoxins.
Flavoring Agent
Cinnamaldehyde has long been used as a flavoring in chewing gum, ice cream, candy, and beverages . Given the structural similarity, 4-(Trifluoromethoxy)cinnamic aldehyde could potentially be used as a flavoring agent.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
The trifluoromethoxy group in “3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde” could be of interest in the development of new materials. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . This work provides novel insights for the design of high transmittance change and high efficient multi-colored electrochromic polymers .
Mechanism of Action
Target of Action
Related compounds such as cinnamaldehyde, a principal compound in cinnamon, have been reported to inhibit nf-κb activity and tnf-α, and il-8 production in a375 cells .
Mode of Action
It’s worth noting that cinnamaldehyde, a related compound, can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation .
Biochemical Pathways
Related compounds like cinnamaldehyde have been shown to affect various pathways, including those involved in inflammation and microbial growth .
Result of Action
Related compounds like cinnamaldehyde have been reported to have antioxidant, anti-inflammatory, antidiabetic, antimicrobial, anticancer, lipid-lowering, and cardio- and neuroprotective efficacies .
properties
IUPAC Name |
(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-7H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLWQJCNHVNJG-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
183800-94-4 | |
Record name | (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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